Boc-L-Phe(3,5-(CF3)2)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

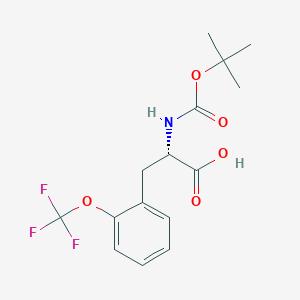

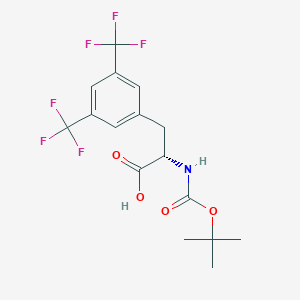

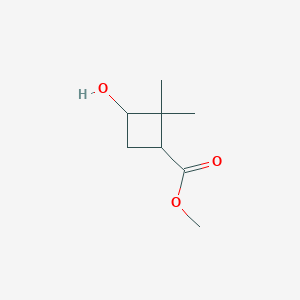

The molecular structure of this compound would consist of a phenylalanine backbone with additional functional groups. The Boc group would be attached to the nitrogen of the amino group, and the trifluoro groups would be attached to the phenyl ring. The presence of these groups would likely affect the physical and chemical properties of the molecule, such as its polarity and reactivity .

Chemical Reactions Analysis

The Boc group in the compound is a protective group for the amine of phenylalanine. It can be removed under acidic conditions in a deprotection reaction . The trifluoro groups on the phenyl ring could potentially undergo reactions typical of aryl halides, although the carbon-fluorine bond is quite strong and usually requires specific conditions to break.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The Boc group is quite bulky and could affect the compound’s solubility and reactivity. The trifluoro groups are highly electronegative, which could also affect the compound’s reactivity and interactions with other molecules .

Mechanism of Action

Target of Action

The primary target of Boc-L-Phe(3,5-(CF3)2)-OH is the tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group plays a crucial role in protecting the amino group during these reactions, thereby allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Mode of Action

Boc-L-Phe(3,5-(CF3)2)-OH interacts with its targets through a process known as deprotection. This involves the removal of the Boc group from the compound, which is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours . This method is efficient and sustainable, allowing for the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Biochemical Pathways

The deprotection of the Boc group affects various biochemical pathways. It enables the subsequent reactions in the synthetic process to occur, leading to the formation of the desired end product . The exact pathways affected would depend on the specific reactions that the compound is involved in.

Result of Action

The primary result of the action of Boc-L-Phe(3,5-(CF3)2)-OH is the removal of the Boc group from the compound. This allows for the continuation of the synthetic process, leading to the formation of the desired end product . The removal of the Boc group is a critical step in many synthetic processes, particularly in the synthesis of peptides .

Action Environment

The action of Boc-L-Phe(3,5-(CF3)2)-OH can be influenced by various environmental factors. For instance, the temperature at which the reaction takes place can affect the efficiency of the deprotection process . Moreover, the use of a sustainable method for N-Boc deprotection aligns with the principles of Green Chemistry, which aims to minimize the use of potentially dangerous substances that are harmful to both the environment and human health .

properties

IUPAC Name |

(2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F6NO4/c1-14(2,3)27-13(26)23-11(12(24)25)6-8-4-9(15(17,18)19)7-10(5-8)16(20,21)22/h4-5,7,11H,6H2,1-3H3,(H,23,26)(H,24,25)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMRWUKBBWHZMM-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F6NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-Phe(3,5-(CF3)2)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)

![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)

![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)

![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)